2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine

Description

2,2',6,6'-Tetramethyl-4,4'-bipyridine (CAS: 4444-27-3, C₁₄H₁₆N₂) is a symmetrically substituted bipyridine derivative with methyl groups at the 2,2',6,6' positions of the 4,4'-bipyridine core. Synthesized via nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions (NiBr₂(PPh₃)₂, Et₄NI, Zn), this compound exhibits high yield and stability . Its rigid structure and electron-donating methyl groups make it a versatile ligand for transition metals (e.g., Ni, Ru, Cu), with applications in catalysis, coordination polymers, and photophysical studies .

Properties

Molecular Formula |

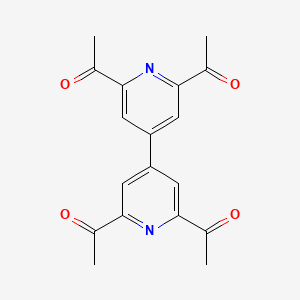

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

1-[6-acetyl-4-(2,6-diacetylpyridin-4-yl)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C18H16N2O4/c1-9(21)15-5-13(6-16(19-15)10(2)22)14-7-17(11(3)23)20-18(8-14)12(4)24/h5-8H,1-4H3 |

InChI Key |

NLQNRUJNKBNPEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC(=C2)C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Oxidative Functionalization of Methyl-Substituted Bipyridines

A reliable method involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine to the corresponding dicarboxylic acid, which can be further converted to acetyl derivatives. This method is exemplified in a Chinese patent (CN104892503A) describing the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate in a nitric acid-water mixture at 80°C.

- Dissolution of 4,4'-dimethyl-2,2'-bipyridine in a water/nitric acid mixture.

- Gradual addition of potassium permanganate solid in batches while maintaining 80°C.

- Stirring for approximately 6 hours to ensure complete oxidation.

- Cooling and filtration to remove insoluble residues.

- Acidification of the filtrate to pH 1 with hydrochloric acid to precipitate the dicarboxylic acid.

- Filtration, washing, and vacuum drying to obtain the product with yields ranging from 89% to 96% depending on reaction conditions.

| Example | Water (mL) | Nitric Acid (mL) | KMnO4 (g) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3 | 40 | 4 | 12.6 | 89 | Standard conditions |

| 4 | 40 | 8 | 12.6 | 94 | Increased HNO3 volume |

| 5 | 40 | 12 | 12.6 | 92 | Further increased HNO3 |

| 6 | 40 | 2 | 12.6 | 94 | Lower HNO3 volume |

| 7 | 40 | 0.4 | 12.6 | 96 | Minimal HNO3, highest yield |

Table 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid under varying nitric acid volumes

This oxidation method can be adapted for acetylation by further chemical transformations such as the conversion of carboxylic acids to acyl chlorides followed by Friedel-Crafts type acetylations or direct acetylation using acetylating agents.

Conversion to Acetyl Derivatives

Following the preparation of dicarboxylic acid derivatives, the carboxyl groups can be transformed into acetyl groups by:

- Conversion to acid chlorides using thionyl chloride (SOCl2) under reflux.

- Subsequent reaction with acetylating agents or nucleophiles to introduce acetyl groups.

This approach is supported by literature describing the preparation of bipyridine acid dichlorides and their derivatives, which can be further functionalized to hydroxamic acids or other acyl derivatives.

Alternative Synthetic Routes

Other synthetic methods for substituted bipyridines include:

- Direct electrophilic substitution on the bipyridine ring to introduce acetyl groups, though regioselectivity must be carefully controlled.

- Use of thioacetamide and HCl for introducing thiocarbonyl groups as precursors to acyl derivatives, which may be adapted for acetylation.

- Cyclization and coupling strategies for constructing the bipyridine core with pre-installed acetyl substituents, though these are more complex and less efficient.

Summary Table of Preparation Methods

Research Findings and Notes

The oxidation of methyl-substituted bipyridines using potassium permanganate in acidic aqueous media is a robust and high-yielding method to prepare bipyridine dicarboxylic acids, which serve as key intermediates for further functionalization to acetyl derivatives.

Conversion of dicarboxylic acids to acid chlorides using thionyl chloride is a standard procedure that facilitates subsequent acylation reactions.

Direct acetylation on the bipyridine ring is less common due to regioselectivity and yield issues but remains a potential route with careful control of reaction conditions.

The use of thioacetamide and hydrochloric acid provides a milder and faster alternative for introducing sulfur-containing acyl-like groups, which may be adapted for acetylation chemistry.

The synthesis of this compound likely involves a combination of these methods, starting from suitably substituted bipyridine precursors, with stepwise oxidation, acyl chloride formation, and acetylation steps.

Chemical Reactions Analysis

2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Coordination Chemistry

Metal-Organic Frameworks (MOFs)

One of the primary applications of 2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine is as a ligand in the formation of metal-organic frameworks. The compound acts as a linker that facilitates the assembly of metal ions into three-dimensional structures. For instance, it has been utilized in synthesizing poly[μ(8)-4,4'-bipyridine-2,2',6,6'-tetracarboxylato-dilead(II)], which demonstrates the ability to create robust frameworks with potential applications in gas storage and separation technologies .

Self-Assembled Structures

The introduction of alkyl substituents on the bipyridine skeleton enhances its ability to form two-dimensional self-assembled patterns. Studies have shown that these functionalized bipyridines can lead to diverse supramolecular architectures when deposited on surfaces like highly ordered pyrolytic graphite (HOPG). The resulting structures are influenced by the nature and position of the substituents .

Materials Science

Electrochemical Applications

In materials science, this compound is explored for its electrochemical properties. Its ability to form stable complexes with transition metals makes it suitable for applications in sensors and energy storage devices. Research indicates that derivatives of bipyridines can enhance the conductivity and electrochemical stability of materials used in batteries and supercapacitors.

Nanotechnology

The compound's unique structure allows it to be employed in nanotechnology for creating nanoscale devices and materials. Its role as a building block in nanostructured materials has been investigated for applications in catalysis and drug delivery systems.

Medicinal Chemistry

Pharmaceutical Applications

In medicinal chemistry, bipyridine derivatives have shown promise as therapeutic agents. Research highlights their potential as anti-cancer agents due to their ability to interact with biological targets effectively. The modification of the bipyridine structure can enhance its pharmacological properties, leading to improved efficacy and reduced toxicity .

Antibacterial Activity

Studies have also reported that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications at specific positions on the bipyridine framework can enhance antimicrobial potency .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

4,4'-Dimethyl-2,2'-Bipyridine

- Structure : Methyl groups at 4,4' positions.

- Applications : Widely used in Ru(II) complexes for dye-sensitized solar cells (DSSCs). For example, [Ru(bpy)₂(4,4'-dimethyl-2,2'-bipyridine)]²⁺ exhibits enhanced electrochemical properties due to reduced steric hindrance compared to 6,6'-substituted analogs .

- Limitations : Less effective in catalytic water oxidation due to inactive 4,4'-disubstitution .

6,6'-Dimethyl-2,2'-Bipyridine

- Structure : Methyl groups at 6,6' positions.

- Applications : Demonstrates lower catalytic efficiency in Cu-catalyzed trichloromethylative carbonylation compared to 4,4'-dimethoxy-2,2'-bipyridine, likely due to steric hindrance .

- Photophysics : Ru(II) complexes with 6,6'-dimethyl ligands show blue-shifted emission spectra compared to 4,4'-dimethyl derivatives, attributed to ligand-field stabilization .

6,6'-Dihydroxy-2,2'-Bipyridine

- Structure : Hydroxyl groups at 6,6' positions.

- Applications : Active in water oxidation catalysis via proton-coupled electron transfer (PCET), unlike 4,4'-disubstituted analogs. Forms stable Cu(II) complexes for artificial photosynthesis .

Functional Group Variations

4,4'-Dicarboxy-2,2'-Bipyridine

4,4'-Di(methylthio)-2,2'-Bipyridine

- Structure : Methylthio groups at 4,4' positions.

- Applications: Used in Ru(II) complexes for luminescence studies. The thioalkyl groups enhance solubility in nonpolar solvents .

Multi-Substituted Derivatives

4,4',6,6'-Tetracarboxy-2,2'-Bipyridine

4,4'-Bis(4-Fluorophenyl)-6,6'-Dimethyl-2,2'-Bipyridine

- Structure : Fluorophenyl and methyl groups at 4,4' and 6,6' positions.

- Applications : Ag(I) and Ir(III) complexes with this ligand show enhanced quantum efficiency in electroluminescence due to electron-withdrawing fluorine substituents .

Data Tables

Table 1: Structural and Functional Comparison of Selected Bipyridine Derivatives

Research Findings and Contradictions

Catalytic Activity :

- 6,6'-Dimethyl-2,2'-bipyridine underperforms in Cu-catalyzed reactions compared to 4,4'-dimethoxy analogs, suggesting steric effects dominate over electronic tuning .

- Conversely, 6,6'-dihydroxy-2,2'-bipyridine outperforms 4,4'-disubstituted derivatives in water oxidation due to PCET facilitation .

Photophysical Properties :

- Methyl groups at 6,6' positions induce blue shifts in Ru(II) emission spectra, while 4,4'-methyl groups stabilize ligand fields for red shifts .

Contradictions in Ligand Design :

- While 4,4'-dicarboxy ligands enhance DSSC efficiency, their steric bulk can limit charge transfer in certain coordination polymers .

Biological Activity

2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its bipyridine structure, which is known for its coordination properties with metal ions. The molecular formula and structural characteristics are essential for understanding its reactivity and interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 218.31 g/mol |

| Melting Point | 150 °C |

| Solubility | Soluble in DMSO and DMF |

Mechanisms of Biological Activity

Research indicates that bipyridine derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity :

- Antioxidant Properties :

- Anticancer Potential :

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various bipyridine derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that certain bipyridine derivatives could scavenge free radicals more effectively than standard antioxidants like ascorbic acid. This was attributed to their ability to form stable radical species upon oxidation.

Research Findings

Recent studies have provided insights into the biological mechanisms underlying the activity of this compound:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .

- Cellular Uptake : Investigations into cellular uptake mechanisms reveal that the lipophilicity of bipyridine compounds facilitates their penetration into cell membranes, enhancing their bioavailability and effectiveness .

Q & A

Q. What are the common synthetic routes for 4,4'- and 6,6'-substituted 2,2'-bipyridines, and how do their yields compare?

Improved synthesis of 4,4'-dicarboxy-2,2'-bipyridine (I) involves oxidizing 4,4'-dimethyl-2,2'-bipyridine (VIII) with dichromate acid, achieving 85% yield compared to traditional KMnO₄ oxidation (<40%) . For 6,6'-dicarboxy-2,2'-bipyridine (II), starting from 6-chloro-2-picoline via Oae’s method followed by dichromate oxidation yields 90%, significantly higher than prior methods . These optimized routes highlight the importance of precursor selection and oxidizing agents in yield enhancement.

Q. How do methyl substitutions at the 6,6' positions influence the steric and electronic properties of 2,2'-bipyridine ligands?

Methyl groups at 6,6' positions introduce steric hindrance, restricting coordination geometries (e.g., octahedral vs. tetrahedral) in metal complexes . Electronically, the methyl groups act as weak electron donors, slightly raising the ligand’s HOMO energy and stabilizing low-spin metal centers. This contrasts with 4,4'-dimethyl derivatives, where methyl groups exert less steric impact but similar electronic effects .

Q. What analytical techniques are critical for characterizing coordination geometry in substituted bipyridine complexes?

X-ray crystallography is essential for resolving steric effects on coordination geometry . UV-Vis spectroscopy and cyclic voltammetry elucidate electronic perturbations (e.g., shifts in MLCT bands or redox potentials) caused by substituents . NMR (e.g., ¹H and ¹³C) helps track ligand protonation states and binding modes in solution .

Advanced Research Questions

Q. How can ligand design strategies mitigate non-catalytic degradation pathways in water oxidation catalysts using dihydroxybipyridine ligands?

The 6,6'-dihydroxy-2,2'-bipyridine ligand facilitates proton-coupled electron transfer (PCET) via adjacent hydroxyl groups, enhancing catalytic water oxidation efficiency. However, competing non-catalytic degradation occurs due to ligand oxidation. Mitigation strategies include:

Q. What methodological approaches resolve contradictions in catalytic activity between 4,4'- and 6,6'-substituted bipyridine complexes?

Substituent position critically impacts catalysis. For example, Re(6,6'-dimethyl-2,2'-bipyridine)(CO)₃Cl shows reduced catalytic activity in CO₂ reduction compared to 4,4'-substituted analogs due to steric blocking of the metal center . To address contradictions:

Q. What strategies optimize the synthesis of 6,6'-dicarboxy-2,2'-bipyridine from non-commercial precursors?

A novel route starts with 6-chloro-2-picoline (X), which undergoes coupling via Oae’s method to form 6,6'-dimethyl-2,2'-bipyridine (IX). Subsequent oxidation with dichromate acid achieves 90% yield for 6,6'-dicarboxy-2,2'-bipyridine (II). Key optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.